3-Bromo-4,5-difluorophenol
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Overview
Description
3-Bromo-4,5-difluorophenol: is a halogenated aromatic compound with the molecular formula C6H3BrF2OH. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is a useful building block in organic chemistry, particularly in the synthesis of larger, more complex molecules .
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-4,5-difluorophenol are often used as building blocks in the synthesis of more complex molecules , suggesting that its targets could be diverse depending on the final compound it is incorporated into.
Mode of Action
It’s known that brominated and fluorinated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions . The presence of the bromine and fluorine atoms could potentially enhance the compound’s reactivity or binding affinity to its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-difluorophenol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, its interactions with its targets, and its overall stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-4,5-difluorophenol are not well-studied. It is known that phenols can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the phenol, including the presence and position of functional groups .
Molecular Mechanism
Phenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of phenols can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Phenols can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phenols can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Phenols can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic bromination of 4,5-difluorophenol using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted phenols and aromatic compounds.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4,5-difluorophenol is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. It can be incorporated into drug candidates targeting various diseases .
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of liquid crystals and other electronic materials .
Comparison with Similar Compounds
- 2-Bromo-4,5-difluorophenol
- 4-Bromo-3,5-difluorophenol
- 2,3-Dibromophenol
- 3,4-Difluorophenol
Comparison: 3-Bromo-4,5-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the phenol ring. This arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in substitution reactions. Compared to other bromophenols and difluorophenols, it offers a unique combination of halogenation patterns that can be exploited in various synthetic applications .
Properties
IUPAC Name |
3-bromo-4,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEISYZLTGSBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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